molecular formula C15H11F3N2 B2706401 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 113265-43-3

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2706401
CAS No.: 113265-43-3
M. Wt: 276.262
InChI Key: NLYDTLXMFONJEF-UHFFFAOYSA-N
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Description

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the imidazo[1,2-a]pyridine core. The unique structure of this compound makes it an important scaffold in medicinal chemistry and material science due to its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-(trifluoromethyl)benzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach includes the use of multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the trifluoromethyl group.

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.

    6-Methyl-2-phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .

Properties

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDTLXMFONJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

24 g (0.077 mole) of 1-bromo-2-(4-trifluoromethylphenyl)-2-ethanone, 8.4 g (0.077 mole) of 2-amino-5-methylpyridine and 13 g of sodium bicarbonate are mixed in 210 ml of 95% strength ethanol, and this suspension is heated under reflux until the evolution of gas has ceased. The solvent is then evaporated off under reduced pressure and the evaporation residue is taken up with water and dichloromethane. The organic phase is decanted and dried over magnesium sulphate, and the solvent is removed by evaporation under reduced pressure. The residue is purified by column chromatography.
Quantity
24 g
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reactant
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8.4 g
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reactant
Reaction Step One
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13 g
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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